
1,3-Butadiyne, 1-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadiyne, 1-fluoro-: is an organic compound with the molecular formula C₄HF . It is a derivative of butadiyne, where one of the hydrogen atoms is replaced by a fluorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiyne, 1-fluoro- can be achieved through various methods. One common approach involves the fluorination of 1,3-butadiyne using a suitable fluorinating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the fluorination process and ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1,3-Butadiyne, 1-fluoro- often involves large-scale fluorination processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of advanced fluorinating agents and catalysts is crucial in industrial settings to ensure the scalability and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butadiyne, 1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert 1,3-Butadiyne, 1-fluoro- into different reduced forms, often involving the addition of hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
1,3-Butadiyne, 1-fluoro- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, especially in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 1,3-Butadiyne, 1-fluoro- involves its interaction with various molecular targets and pathways. The fluorine atom’s presence significantly influences the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiyne: The parent compound without the fluorine atom.
1,3-Butadiyne, 1-chloro-: A similar compound where the fluorine atom is replaced by a chlorine atom.
1,3-Butadiyne, 1-bromo-: A similar compound where the fluorine atom is replaced by a bromine atom.
Uniqueness
1,3-Butadiyne, 1-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
74706-98-2 |
|---|---|
Formule moléculaire |
C4HF |
Poids moléculaire |
68.05 g/mol |
Nom IUPAC |
1-fluorobuta-1,3-diyne |
InChI |
InChI=1S/C4HF/c1-2-3-4-5/h1H |
Clé InChI |
XLMVPPCMRBLRSB-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


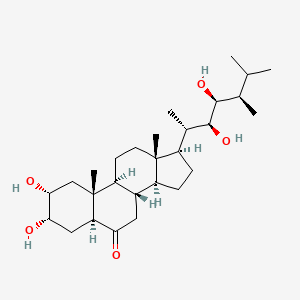

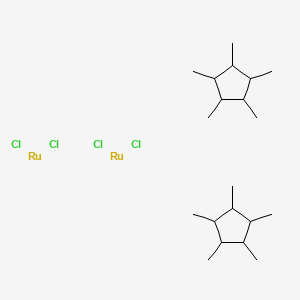
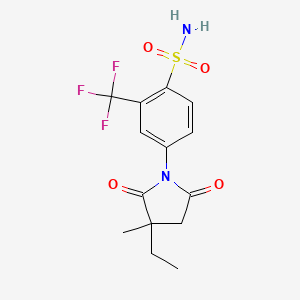
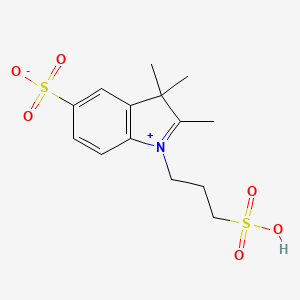
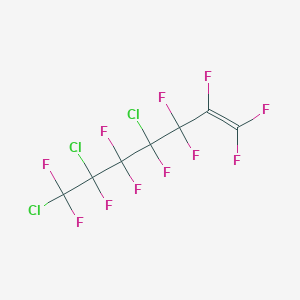
![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
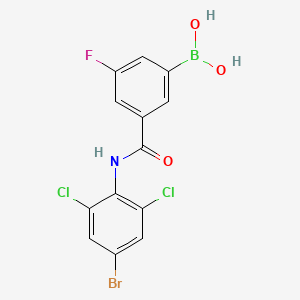
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)

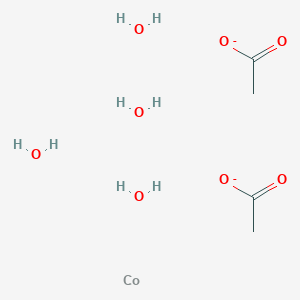
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
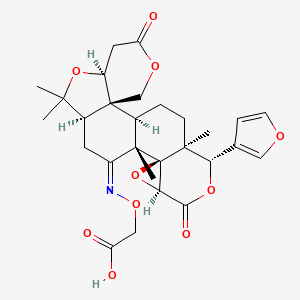
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)
